5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body1.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole1. Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes1.
Molecular Structure Analysis
The 1,2,4-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. It is a part of many biologically active compounds and pharmaceuticals1.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties. They are often used as building blocks in the synthesis of more complex compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. However, they generally have good stability and solubility due to the presence of the triazole ring1.
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exhibit antimicrobial properties. A study detailed the synthesis and characterization of novel triazene and 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated as antimicrobial agents. These compounds demonstrated significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Heterocyclic Compounds
The chemical also plays a critical role in synthesizing various heterocyclic compounds. For instance, it has been used in the one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This synthesis process, involving the condensation reaction of multiple components, yields compounds with potential pharmaceutical applications due to their structural complexity and functional diversity (Salehi et al., 2012).
Antifungal and Anticancer Properties
Further research has identified the compound's derivatives as promising antifungal and anticancer agents. A study on the synthesis of ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones demonstrated some antifungal activities, suggesting the potential for developing new antifungal therapies (Chu et al., 2001). Another study on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety showed significant effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, indicating their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Coordination Polymers and Crystal Engineering
The versatility of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione derivatives extends to materials science, where they are used in synthesizing coordination polymers. A study detailed the creation of Cu(II) and Cd(II) coordination polymers utilizing 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, showcasing the structural diversity and potential applications of these materials in various fields (Yang et al., 2013).
Safety And Hazards
The safety and hazards associated with 1,2,4-triazole derivatives can also vary widely depending on the specific compound. However, like all chemicals, they should be handled with care to avoid potential health risks1.
Future Directions
The future of 1,2,4-triazole research is promising, with ongoing efforts to discover new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.
Please note that this information is general and may not apply specifically to “5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione”. For more specific information, further research would be needed.
properties
IUPAC Name |
5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHERVNGKLVPCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377245 |
Source
|
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
CAS RN |
886361-84-8 |
Source
|
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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